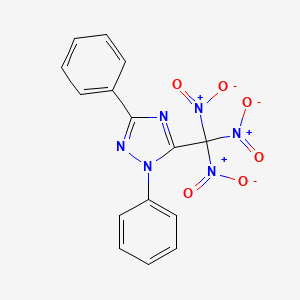
1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with diphenyl and trinitromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole typically involves the reaction of 1,3-diphenyl-1H-1,2,4-triazole with trinitromethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trinitromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines. Substitution reactions can lead to a variety of functionalized triazole derivatives.
科学研究应用
1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as high-energy materials and explosives, due to its energetic properties.
作用机制
The mechanism of action of 1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The trinitromethyl group is particularly reactive and can participate in redox reactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
1,3-Diphenyl-1H-1,2,4-triazole: Lacks the trinitromethyl group, resulting in different chemical and biological properties.
1,3-Diphenyl-5-(nitromethyl)-1H-1,2,4-triazole: Contains a nitromethyl group instead of a trinitromethyl group, leading to variations in reactivity and applications.
1,3-Diphenyl-5-(methyl)-1H-1,2,4-triazole:
Uniqueness
1,3-Diphenyl-5-(trinitromethyl)-1H-1,2,4-triazole is unique due to the presence of the trinitromethyl group, which imparts distinct energetic properties and reactivity. This makes it particularly valuable in applications requiring high-energy materials and specialized chemical reactivity.
属性
CAS 编号 |
880554-49-4 |
|---|---|
分子式 |
C15H10N6O6 |
分子量 |
370.28 g/mol |
IUPAC 名称 |
1,3-diphenyl-5-(trinitromethyl)-1,2,4-triazole |
InChI |
InChI=1S/C15H10N6O6/c22-19(23)15(20(24)25,21(26)27)14-16-13(11-7-3-1-4-8-11)17-18(14)12-9-5-2-6-10-12/h1-10H |
InChI 键 |
AFGAKGMLLLLLGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


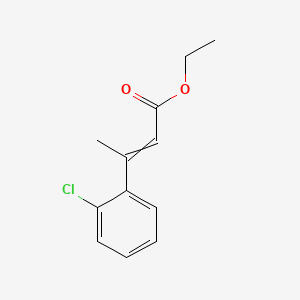
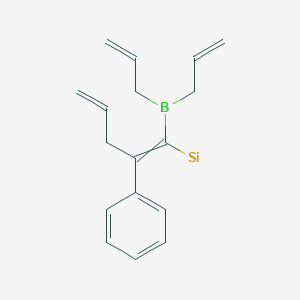
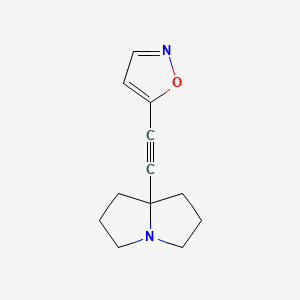
![Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]-](/img/structure/B12606907.png)

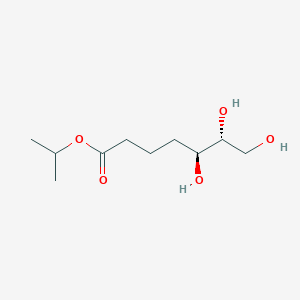
![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)
![3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B12606925.png)
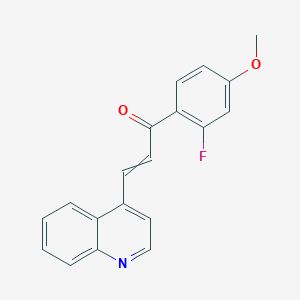
![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)
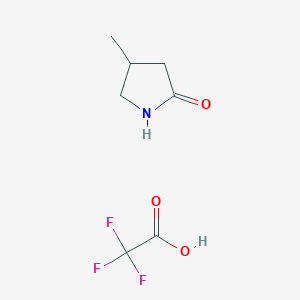
![Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester](/img/structure/B12606956.png)
![N-[(2S)-1-Phenyldodecan-2-yl]acetamide](/img/structure/B12606963.png)
